An In-depth Technical Guide to m-PEG2-Amine for Advanced Drug Development
An In-depth Technical Guide to m-PEG2-Amine for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG2-Amine, also known as 2-(2-methoxyethoxy)ethanamine, is a short-chain, heterobifunctional polyethylene glycol (PEG) linker. It is a valuable tool in the fields of bioconjugation and drug development, particularly in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its defined length, hydrophilicity, and reactive primary amine group allow for the precise and efficient linkage of molecules, enhancing the therapeutic properties of the resulting conjugates. This guide provides a comprehensive overview of the properties of m-PEG2-Amine, detailed experimental protocols for its application, and visualizations of its role in key therapeutic modalities.
Core Properties of m-PEG2-Amine
The physicochemical properties of m-PEG2-Amine are summarized in the table below. These characteristics are crucial for its application in bioconjugation, influencing its reactivity, solubility, and the overall properties of the final conjugate.
| Property | Value | Reference(s) |
| Chemical Structure | COCCOCCN | [1][2][3] |
| Molecular Formula | C₅H₁₃NO₂ | [2][4][5] |
| Molecular Weight | 119.16 g/mol | [1][2][4] |
| Appearance | Colorless to light yellow liquid | [1][6] |
| Purity | ≥95% - 99.89% (GC) | [5][6][7] |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, THF, and water | [1][4][8] |
| CAS Number | 31576-51-9 | [2][4][5] |
| Storage Conditions | 4°C, protect from light. For long-term storage in solvent: -20°C to -80°C. | [1][2][7] |
Applications in Advanced Drug Development
The primary application of m-PEG2-Amine is as a flexible and hydrophilic linker in the synthesis of complex therapeutic molecules.[4][5] The terminal primary amine group is reactive towards carboxylic acids, activated NHS esters, and carbonyls (ketones, aldehydes), allowing for covalent conjugation to various molecular entities.[4][7]
Role in Antibody-Drug Conjugates (ADCs)
In ADC design, PEG linkers like m-PEG2-Amine connect a potent cytotoxic payload to a monoclonal antibody.[3][9] The inclusion of a PEG spacer can enhance the hydrophilicity of the ADC, which is particularly beneficial when working with hydrophobic drug molecules.[7][9] This can lead to improved solubility, reduced aggregation, and better pharmacokinetic properties of the conjugate.[7] m-PEG2-Amine is considered a cleavable linker in some contexts, suggesting it can be part of a larger linker structure designed to release the payload under specific physiological conditions.[1][3]
Role in PROTACs
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation.[4] The linker connecting the target protein binder and the E3 ligase ligand is a critical component of a PROTAC's design.[10] PEG linkers are frequently employed due to their ability to improve solubility and cell permeability.[11][12] The flexibility of the PEG chain can also be advantageous for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[12]
Experimental Protocols
While specific protocols for m-PEG2-Amine are not always detailed in the literature, the following are representative methodologies for the conjugation reactions it typically undergoes. These protocols are based on general procedures for amine-reactive crosslinking.
Protocol 1: Amide Bond Formation with a Carboxylic Acid using EDC/NHS Chemistry
This protocol describes the activation of a carboxylic acid-containing molecule (e.g., a cytotoxic drug or a protein binder) to an amine-reactive NHS ester, followed by reaction with m-PEG2-Amine.
Materials:
-
Molecule with a carboxylic acid group (Molecule-COOH)
-
m-PEG2-Amine
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.5 M MES buffer, pH 5.5[8]
-
Quenching solution (e.g., hydroxylamine)
-
Purification system (e.g., HPLC, column chromatography)
Procedure:
-
Activation of Carboxylic Acid:
-
Conjugation with m-PEG2-Amine:
-
In a separate vial, dissolve m-PEG2-Amine (2 equivalents) in the reaction buffer.
-
Add the activated NHS ester solution to the m-PEG2-Amine solution.
-
Stir the reaction mixture for 12 hours at room temperature.[8]
-
-
Quenching and Purification:
-
Quench the reaction by adding an excess of a quenching solution like hydroxylamine to hydrolyze any unreacted NHS esters.
-
Purify the resulting conjugate using an appropriate method such as reverse-phase HPLC or silica gel chromatography to isolate the desired product.
-
Protocol 2: Reaction of m-PEG2-Amine with an NHS Ester
This protocol outlines the direct reaction of m-PEG2-Amine with a pre-activated molecule containing an N-Hydroxysuccinimide (NHS) ester.
Materials:
-
Molecule with an NHS ester group (Molecule-NHS)
-
m-PEG2-Amine
-
Anhydrous Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or a suitable buffer (e.g., PBS, Borate buffer, pH 8.5)[8]
-
Purification system (e.g., HPLC, column chromatography)
Procedure:
-
Reaction Setup:
-
Dissolve Molecule-NHS (1 equivalent) in DMF, DMSO, or the chosen buffer.
-
Dissolve m-PEG2-Amine (1-2 equivalents) in the same solvent.[8]
-
Add the m-PEG2-Amine solution to the Molecule-NHS solution with continuous stirring.
-
-
Conjugation Reaction:
-
Allow the reaction to proceed for 3-24 hours at room temperature.[8] The reaction progress should be monitored by TLC or LC-MS to determine completion.
-
-
Purification:
-
Once the reaction is complete, purify the conjugate using an appropriate method like reverse-phase HPLC or silica gel chromatography to remove unreacted starting materials and byproducts.
-
Visualizing the Role of m-PEG2-Amine
The following diagrams, created using the DOT language, illustrate the logical workflows and structures involving m-PEG2-Amine in ADC and PROTAC synthesis.
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using m-PEG2-Amine.
Caption: General structure of a PROTAC featuring an m-PEG2-Amine linker.
Caption: PROTAC-mediated protein degradation pathway.
Conclusion
m-PEG2-Amine is a fundamental building block in modern drug development, enabling the precise construction of sophisticated therapeutic agents like ADCs and PROTACs. Its well-defined structure, hydrophilicity, and reactive amine functionality provide researchers with a reliable tool to improve the physicochemical and pharmacokinetic properties of their drug candidates. The provided protocols and diagrams serve as a guide for the rational design and synthesis of next-generation therapeutics utilizing this versatile PEG linker. As the fields of targeted therapy and protein degradation continue to evolve, the strategic application of linkers such as m-PEG2-Amine will remain a critical component of successful drug design.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. adcreview.com [adcreview.com]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 10. precisepeg.com [precisepeg.com]
- 11. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 12. benchchem.com [benchchem.com]
